molecular formula C19H21Na2O10PS B1263037 Briciclib钠 CAS No. 865784-01-6

Briciclib钠

货号 B1263037
CAS 编号: 865784-01-6
分子量: 518.4 g/mol
InChI 键: MIBWXNAYNGADJD-MIIBGCIDSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Briciclib Sodium is a benzyl styryl sulfone analog, and a disodium phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. This agent may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis.

科学研究应用

抗肿瘤活性

Briciclib钠是ON 013100的衍生物,在抗肿瘤(抗癌)活性方面表现出显著潜力。它通过水解转化为ON 013100,从而阻断细胞周期蛋白D mRNA的翻译并降低细胞周期蛋白D的表达。这种机制可以诱导癌细胞的细胞周期停滞和凋亡,特别是那些过度表达细胞周期蛋白D的癌细胞,最终减少肿瘤细胞的增殖。细胞周期蛋白D在细胞周期分裂中起着关键作用,并且在各种血液学和实体肿瘤中经常过度表达,通常与不良预后相关。Briciclib钠在减少癌细胞中细胞周期蛋白D积累的作用突显了其作为癌症治疗药物的潜力(Definitions, 2020)

癌症治疗中的eIF4E靶向

Briciclib通过靶向真核翻译起始因子4E(eIF4E)表现出强大的抗癌活性,eIF4E是细胞中控制mRNA翻译的主要调节因子。eIF4E的过度表达,作为原癌基因,与细胞增殖、存活、血管生成和转移所需基因的翻译相关。Briciclib结合到eIF4E,并随之减少细胞周期蛋白D1和c-Myc的表达,同时增强P53和Cleaved Caspase 3等促凋亡蛋白的表达,突显了其在治疗血液学和实体癌症中的潜力。这得到了其在各种癌细胞系中的有效性支持,包括乳腺癌、曼特尔细胞白血病、胃癌和食管癌,在纳摩尔浓度下。值得注意的是,ON 013100的口服可用版本,即briciclib的前体,已经开发出来,提供了一个便捷的给药途径(Jasani et al., 2015)

属性

CAS 编号

865784-01-6

产品名称

Briciclib sodium

分子式

C19H21Na2O10PS

分子量

518.4 g/mol

IUPAC 名称

disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate

InChI

InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;;

InChI 键

MIBWXNAYNGADJD-MIIBGCIDSA-L

手性 SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

规范 SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

同义词

ON 013105

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Briciclib sodium
Reactant of Route 2
Reactant of Route 2
Briciclib sodium
Reactant of Route 3
Reactant of Route 3
Briciclib sodium
Reactant of Route 4
Reactant of Route 4
Briciclib sodium
Reactant of Route 5
Reactant of Route 5
Briciclib sodium
Reactant of Route 6
Reactant of Route 6
Briciclib sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。